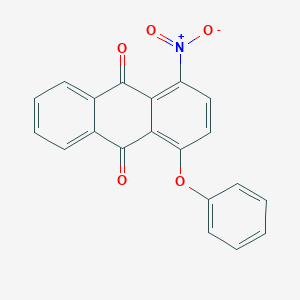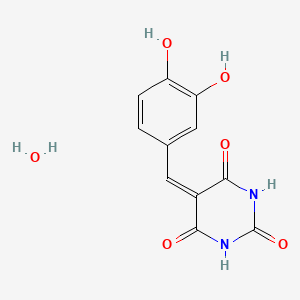![molecular formula C15H21NO2 B5438963 2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5438963.png)
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. MPTA has been found to exhibit analgesic, anti-inflammatory, and antipyretic effects in animal models, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain, inflammation, and fever. By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a half-life of approximately 3 hours in rats and is metabolized primarily in the liver. This compound has been found to have a moderate level of protein binding, which could affect its distribution and elimination from the body.
実験室実験の利点と制限
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective compound for research. However, this compound has some limitations in terms of its solubility and stability, which could affect its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is its potential use in the treatment of chronic pain, which is a major public health concern. This compound could also be studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different physiological systems.
合成法
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can be synthesized through a multistep reaction process starting from commercially available materials. The synthesis involves the reaction of 4-methylacetophenone with 1,2-epoxybutane in the presence of a Lewis acid catalyst to form the intermediate product. The intermediate is then reacted with N-ethylacetamide in the presence of a base to yield the final product, this compound.
科学的研究の応用
2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antipyretic properties, which could be useful in treating fever.
特性
IUPAC Name |
2-(4-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-7-13(8-6-11)10-15(17)16-12(2)14-4-3-9-18-14/h5-8,12,14H,3-4,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAUKKBSOKXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5438880.png)

![N-ethyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5438885.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438888.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5438900.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5438921.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)
![3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5438930.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5438933.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide](/img/structure/B5438938.png)
![2-methyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5438941.png)
![4,6,6-trimethylbicyclo[3.1.1]heptan-2-one semicarbazone](/img/structure/B5438959.png)